Hydroxy-PEG3-NHS
Overview
Description
Hydroxy-PEG3-NHS is a polyethylene glycol derivative containing a hydroxyl group and an N-hydroxysuccinimide ester. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the N-hydroxysuccinimide ester is used to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mechanism of Action
Target of Action
Hydroxy-PEG3-NHS is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . It has also been used in the development of receptor ligands .
Mode of Action
This compound, as a PEG-based PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins .
Pharmacokinetics
This compound is a water-soluble, non-toxic, and biocompatible polymer . The hydrophilic PEG spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of this compound is influenced by the intracellular environment. The ubiquitin-proteasome system, where PROTACs exert their effect, is an intracellular pathway . Therefore, factors that influence intracellular processes could potentially affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG3-NHS plays a significant role in biochemical reactions. The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
This compound has been used in the development of receptor ligands and is an activator of antibody production . It is also a cell permeable inhibitor of ion channels, which may be useful in the treatment of epilepsy and other neurological disorders .
Molecular Mechanism
The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is crucial for the conjugation of this compound to proteins and other biomolecules.
Dosage Effects in Animal Models
Studies on PEG3, a related compound, have shown that variable gene dosages can affect the expression levels of certain genes .
Transport and Distribution
Due to its water solubility, it is likely to be distributed throughout the aqueous environment of the cell .
Subcellular Localization
Given its role in peptide modifications and its ability to react with primary amines of proteins, it is likely to be found wherever these proteins are localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-NHS typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG3-NHS primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .
Common Reagents and Conditions:
Reagents: Primary amines, DCC, EDC
Conditions: Anhydrous solvent, pH 7-9, room temperature
Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, with N-hydroxysuccinimide as a byproduct .
Scientific Research Applications
Hydroxy-PEG3-NHS has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyethylene glycol derivatives and as a crosslinking agent in polymer chemistry.
Biology: Employed in the modification of proteins and peptides for various biological assays and studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of biocompatible materials and surface modifications.
Comparison with Similar Compounds
PEG-NHS ester: Similar to Hydroxy-PEG3-NHS but may vary in the length of the polyethylene glycol chain.
Azido-PEG-NHS ester: Contains an azido group instead of a hydroxyl group, used for click chemistry applications.
Bis-PEG-NHS ester: Contains two N-hydroxysuccinimide ester groups, used for crosslinking applications.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and an N-hydroxysuccinimide ester, which allows for versatile applications in both labeling and further derivatization. Its hydrophilic nature enhances solubility in aqueous media, making it suitable for a wide range of biological and chemical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO8/c15-4-6-20-8-10-21-9-7-19-5-3-13(18)22-14-11(16)1-2-12(14)17/h15H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGZCLFKXYOVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124554 | |
Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-71-3 | |
Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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